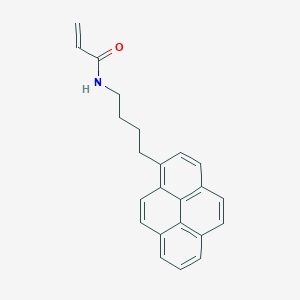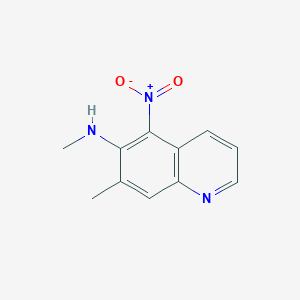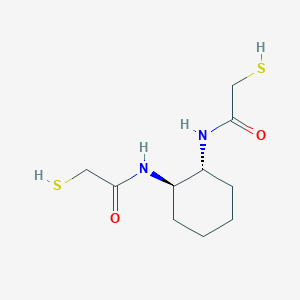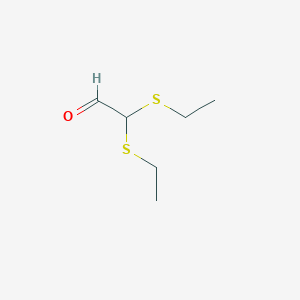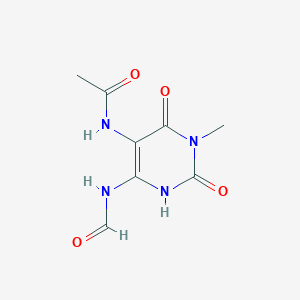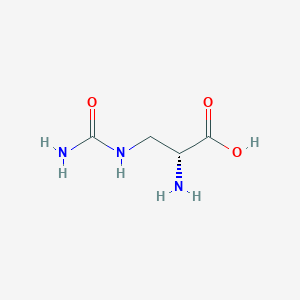
(2R)-2-amino-3-(carbamoylamino)propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of amino acids with specific structures like (2R)-2-amino-3-(carbamoylamino)propanoic acid involves methods that ensure the introduction of desired functional groups at precise locations in the molecule. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids, related to the compound , were synthesized with high yield by the reduction of their oxime precursors, demonstrating a method for constructing similar complex amino acids (Kitagawa, Asada, Fukumoto, & Khandmaa, 2004). Another approach involves asymmetric synthesis to achieve high stereoselectivity, indicating the possibility of synthesizing (2R)-2-amino-3-(carbamoylamino)propanoic acid with desired chiral properties (Yang, Guo, Gao, Zhao, Zhang, & Lin, 2015).
Applications De Recherche Scientifique
Chemo-Enzymatic Synthesis and Stereochemical Characterization : A study conducted by Baba et al. (2018) focused on the chemo-enzymatic synthesis and structural characterization of diastereomers derived from alminoprofen. This research is significant for understanding the chemical properties and potential applications of such compounds in pharmaceuticals.
Carbamate Formation in AMP–CO2–H2O System : Research by Ciftja, Hartono, & Svendsen (2014) explored the formation of carbamates in a system involving 2-amino-2-methyl-1-propanol (AMP), which is structurally related to (2R)-2-amino-3-(carbamoylamino)propanoic acid. This study contributes to the understanding of chemical reactions and interactions pertinent to environmental and industrial processes.
Optical Resolution and Synthesis of Stereoisomers : The work by Shiraiwa et al. (1998) involved the optical resolution and synthesis of stereoisomers of compounds closely related to (2R)-2-amino-3-(carbamoylamino)propanoic acid. Such studies are crucial in the field of stereochemistry and for the development of optically active pharmaceuticals.
Luminescent Metal Complexes : Kanwal et al. (2020) Kanwal et al. (2020) synthesized and characterized luminescent metal complexes using a compound structurally similar to (2R)-2-amino-3-(carbamoylamino)propanoic acid. This research has implications for the development of new materials with potential applications in optoelectronics and bioimaging.
Pharmacological Properties of Stereoisomers : A study by Gu, Fushiya, & Nozoe (1998) determined the absolute configuration of diastereoisomers of a compound closely related to (2R)-2-amino-3-(carbamoylamino)propanoic acid and evaluated their pharmacological properties. Such research is vital for the development of new drugs and understanding their mechanisms of action.
Synthesis of Active Pharmaceutical Ingredients : Goldberg et al. (2015) Goldberg et al. (2015) focused on the synthesis of a key intermediate structurally similar to (2R)-2-amino-3-(carbamoylamino)propanoic acid for the development of a pharmaceutical drug. This research contributes to the field of drug synthesis and pharmaceutical chemistry.
Antifungal Tripeptides Study : Flores-Holguín, Frau, & Glossman-Mitnik (2019) Flores-Holguín, Frau, & Glossman-Mitnik (2019) investigated antifungal tripeptides, including those containing (2R)-2-amino-3-(carbamoylamino)propanoic acid. Their study provides insights into the design of new antifungal agents and their chemical properties.
Propriétés
IUPAC Name |
(2R)-2-amino-3-(carbamoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYFIMLSHBLMKF-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-3-(carbamoylamino)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








